molecular formula C22H19Cl2NO3 B10855906 Cypermethrin-D9

Cypermethrin-D9

Cat. No.: B10855906
M. Wt: 425.3 g/mol
InChI Key: KAATUXNTWXVJKI-MFPZSLDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cypermethrin-D9 is a deuterated analog of cypermethrin, a synthetic pyrethroid insecticide widely used in agricultural and domestic settings. The deuterium atoms are incorporated at specific positions (e.g., the 3-phenoxyphenyl group) to enhance its utility as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification . This isotopic labeling minimizes interference from non-deuterated cypermethrin in environmental or biological samples, ensuring precise measurement accuracy . This compound retains the physicochemical properties of its non-deuterated counterpart but exhibits distinct spectral characteristics due to deuterium’s mass difference .

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

425.3 g/mol

IUPAC Name

[cyano-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

KAATUXNTWXVJKI-MFPZSLDBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Cypermethrin vs. Cypermethrin-D9

Property Cypermethrin This compound
Molecular Formula C₂₂H₁₉Cl₂NO₃ C₂₂H₁₀D₉Cl₂NO₃
Isotopic Enrichment N/A 98 atom % D
Primary Use Insecticide Analytical standard
Detection Sensitivity Lower in MS Enhanced in MS
Toxicity Profile Neurotoxic (EPA Class II) Similar but used in trace amounts

Key Differences :

  • Deuterium substitution reduces metabolic degradation rates in vivo, making it valuable for pharmacokinetic studies .

This compound vs. Deltamethrin (5% Formulation)

Deltamethrin, another pyrethroid insecticide, shares a similar mechanism of action (sodium channel modulation) but differs structurally and analytically:

Property This compound Deltamethrin (5% Formulation)
Molecular Formula C₂₂H₁₀D₉Cl₂NO₃ C₂₂H₁₉Br₂NO₃
Isotopic Label Deuterated Non-deuterated
Formulation Complexity Pure standard Mixture with adjuvants
Analytical Interference Minimal in MS High due to formulation
Safety Data Limited toxicity data Skin/eye irritant (GHS Category 2)

Key Insights :

  • Deltamethrin formulations contain additives (e.g., C9 aromatic hydrocarbons, calcium alkylbenzenesulfonate) that complicate residue analysis, unlike this compound’s purity .
  • Both compounds require stringent safety protocols (e.g., respiratory protection, chemical-resistant gloves) during handling .

This compound vs. Other Deuterated Standards

Examples include Dimethyl-d6 Chlorothiophosphate and 2,3-Dimethyl-d6-quinoxaline:

Compound Isotopic Enrichment Application Scope
This compound 98 atom % D Environmental/biological analysis
Dimethyl-d6 Chlorothiophosphate 99 atom % D Organophosphate metabolite studies
2,3-Dimethyl-d6-quinoxaline 99 atom % D Food contaminant analysis

Common Challenges :

  • All deuterated standards require storage at low temperatures to prevent isotopic exchange .
  • Regulatory guidelines (e.g., EMA, CHMP) emphasize the need for rigorous validation of deuterated analogs in drug similarity assessments, particularly for batch-to-batch consistency .

Research Findings and Regulatory Considerations

  • Analytical Performance: this compound demonstrates a linear response (R² > 0.99) in LC-MS/MS setups, outperforming non-deuterated analogs in recovery rates (95–102% vs. 80–90%) .
  • Regulatory Compliance : The EMA mandates that deuterated standards must align with originator compounds in quality attributes (e.g., purity, stability) to ensure reliable data in regulatory submissions .
  • Limitations : this compound’s high cost and specialized synthesis limit its use in resource-constrained settings .

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